molecular formula C10H17N3 B13071983 1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine

1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13071983
M. Wt: 179.26 g/mol
InChI Key: JBSARJWRQSEGHJ-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a cyclopentylmethyl group attached to a pyrazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclopentylmethyl bromide with 5-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopentylmethyl)-5-methyl-1H-pyrazole: Lacks the amine group, resulting in different chemical properties and reactivity.

    1-(Cyclopentylmethyl)-3-methyl-1H-pyrazol-5-amine: Positional isomer with different biological activities.

    1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-4-amine: Another positional isomer with unique properties.

Uniqueness

1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentylmethyl group and a pyrazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(cyclopentylmethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-6-10(11)12-13(8)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,11,12)

InChI Key

JBSARJWRQSEGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCCC2)N

Origin of Product

United States

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